2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound features a pyrimidine core substituted at position 4 with an azepan-1-yl (7-membered nitrogen-containing ring) and at position 2 with a sulfanyl group linked to an acetamide moiety. The acetamide is further attached to a para-isopropyl-substituted phenyl ring.
Properties
IUPAC Name |
2-[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4OS/c1-16(2)17-7-9-18(10-8-17)23-20(26)15-27-21-22-12-11-19(24-21)25-13-5-3-4-6-14-25/h7-12,16H,3-6,13-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTRPIXFJWOMFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The azepane group can be introduced through nucleophilic substitution reactions, while the sulfanyl linkage is formed by reacting the pyrimidine derivative with thiol-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The azepane and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds similar to 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide . Research indicates that derivatives of phenylacetamides exhibit significant anticonvulsant activity in animal models. For instance, analogs have been synthesized and tested for their effects on maximal electroshock (MES) and pentylenetetrazole-induced seizures, showing varying degrees of efficacy .
Table 1: Anticonvulsant Activity of Phenylacetamide Derivatives
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|
| Compound A | 52.30 | >500 | >9.56 |
| Phenytoin | 28.10 | >100 | >3.6 |
This table illustrates the efficacy of selected compounds compared to phenytoin, a standard antiepileptic drug.
Neuropharmacology
The structural features of This compound suggest it may interact with neurotransmitter systems, particularly those involved in seizure activity. The presence of the azepane ring is hypothesized to enhance blood-brain barrier penetration, making it a candidate for further exploration in neuropharmacological contexts.
Synthesis and Structure-Activity Relationship (SAR) Studies
The synthesis of this compound involves multiple steps that include the formation of the azepane and pyrimidine rings followed by sulfanylation. SAR studies are crucial for understanding how modifications to the molecular structure affect biological activity. For instance, modifications to the phenyl ring or variations in the alkyl chain length could yield derivatives with improved pharmacological profiles.
Mechanism of Action
The mechanism of action of 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing substrate hydrolysis . Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Core Structural Analog: HC-030031
Structure : 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide .
Key Differences :
- Core : Purine (dioxo-tetrahydropurine) vs. pyrimidine.
- Substituents : Lacks azepane and sulfanyl groups; retains isopropylphenyl-acetamide.
Activity : HC-030031 inhibits TRPA1 with IC50 = 4–10 μM, reducing airway inflammation in asthma models . The target compound’s pyrimidine-azepane-sulfanyl motif may enhance selectivity for alternative targets or improve binding kinetics.
Sulfanyl-Acetamide Derivatives
Example : 2-(5-Chlorobenzothiazol-2-yl)sulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide (Compound 4o) .
Key Differences :
- Core : Benzothiazole vs. pyrimidine.
- Substituents: Chloro-benzothiazole and triazole-phenyl vs. azepane-pyrimidine and isopropylphenyl.
Azepane-Containing Analog
Example : 2-({4-[2-(Azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide .
Key Differences :
- Core : Thiazole vs. pyrimidine.
- Substituents : Chlorophenyl vs. isopropylphenyl; azepane linked via a ketone-ethyl chain.
Implications : The direct attachment of azepane to pyrimidine in the target compound may reduce metabolic instability compared to the ketone-ethyl linker in this analog.
Pyrimidine-Based Analog
Example : N-(Propan-2-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide .
Key Differences :
- Substituents : Thiophene and trifluoromethyl at pyrimidine positions 4 and 6 vs. azepane at position 4.
Implications : The azepane’s nitrogen may facilitate hydrogen bonding, while the CF3 group in the analog enhances electron-withdrawing effects, altering target affinity.
Physicochemical and Pharmacokinetic Comparison
Structure-Activity Relationship (SAR) Insights
- Azepane vs. Smaller Rings : The 7-membered azepane in the target compound may improve binding pocket accommodation compared to 5- or 6-membered rings (e.g., piperidine in HC-030031 derivatives).
- Sulfanyl Group : The thioether linkage may enhance metabolic stability compared to ethers or esters, though oxidation to sulfone/sulfoxide could alter activity.
- Isopropylphenyl : Common in TRPA1 inhibitors (e.g., HC-030031), suggesting hydrophobic interactions are critical for target engagement .
Biological Activity
The compound 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide , with CAS number 1116002-31-3 , has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 1116002-31-3 |
Structural Features
The compound features an azepane ring, a pyrimidine moiety, and a sulfanyl group, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Anticonvulsant Activity
Research has indicated that derivatives similar to this compound exhibit anticonvulsant properties. For example, studies on related compounds have shown efficacy in models of epilepsy, particularly through the maximal electroshock (MES) test, which is a standard method for assessing anticonvulsant activity. The structure-activity relationship (SAR) analysis revealed that modifications to the azepane and pyrimidine components can significantly influence potency and efficacy against seizures .
Glycine Transporter Inhibition
Another area of interest is the inhibition of GlyT1 (glycine transporter 1). Compounds with similar structures have been identified as potent inhibitors of GlyT1, which plays a crucial role in neurotransmitter regulation in the central nervous system (CNS). For instance, modifications to the azepane ring have been shown to enhance inhibitory potency, indicating that this compound may also exhibit similar properties .
The proposed mechanism of action for compounds in this class involves modulation of neurotransmitter systems, particularly through interactions with glycine receptors and possibly sodium channels. This modulation could lead to anticonvulsant effects and other neuropharmacological activities .
Study 1: Anticonvulsant Screening
A study conducted on various N-phenylacetamide derivatives demonstrated that compounds structurally related to our target compound showed significant anticonvulsant activity in both MES and pentylenetetrazole models. The most potent derivatives exhibited IC values in the low nanomolar range, highlighting the importance of specific structural features for enhancing activity .
Study 2: GlyT1 Inhibition
Another research effort focused on synthesizing azepane-containing compounds as GlyT1 inhibitors. These studies found that specific substitutions on the azepane and pyrimidine rings led to improved binding affinities and selectivity for GlyT1 over other transporters, suggesting a pathway for developing targeted therapeutics for conditions like schizophrenia and epilepsy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
